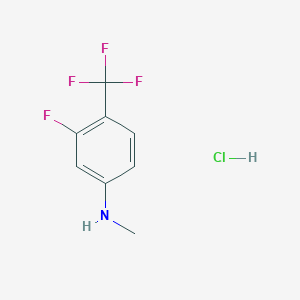
3-fluoro-N-methyl-4-(trifluoromethyl)anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8ClF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-fluorobenzotrifluoride with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection to obtain an intermediate compound. This intermediate is then reacted with hydrogen chloride in an organic solvent to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
- 4-nitro-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
- 3-(trifluoromethyl)aniline
Uniqueness
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H8ClF4N |
|---|---|
Peso molecular |
229.60 g/mol |
Nombre IUPAC |
3-fluoro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4,13H,1H3;1H |
Clave InChI |
VDFYHKJYXBKERU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)C(F)(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


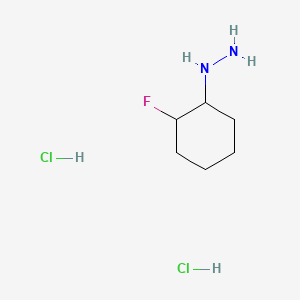
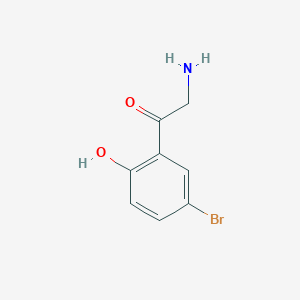
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)


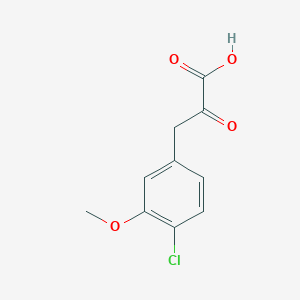



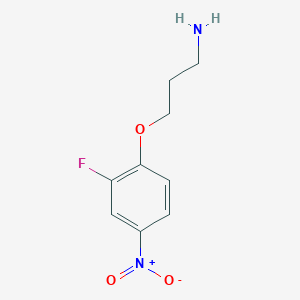
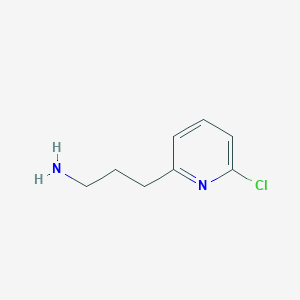
![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)


